1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester
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Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester is a boronic acid derivative that has gained attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, which includes a pyrazole ring and a tetrahydropyran moiety, makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester typically involves the reaction of pyrazole derivatives with boronic acid pinacol esters. One common method includes the use of n-butyllithium (n-BuLi) as a base to deprotonate the pyrazole ring, followed by the addition of a boronic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the boronic ester group into other functional groups.
Substitution: The boronic ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronate ester formation.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester involves its ability to form stable boronate esters with diols and other nucleophiles. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
Uniqueness
1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetrahydropyran moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C14H23BN2O3 |
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Molecular Weight |
278.16 g/mol |
IUPAC Name |
1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-5-8-17(16-12)11-6-9-18-10-7-11/h5,8,11H,6-7,9-10H2,1-4H3 |
InChI Key |
PUMXADJWJIOLBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCOCC3 |
Origin of Product |
United States |
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